N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide
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Overview
Description
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide is a synthetic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound that consists of two benzene rings fused to a furan ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Thioether Formation: The pyridin-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction between a pyridine-2-thiol and a suitable electrophilic intermediate.
Amidation: The final step involves the formation of the acetamide linkage through the reaction of the thioether intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines and its ability to inhibit specific enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: These compounds share a similar dibenzofuran core and exhibit comparable biological activities.
Benzofuran derivatives: Compounds such as psoralen and 8-methoxypsoralen have similar structural features and are used in the treatment of skin diseases.
Uniqueness
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential cytotoxic activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-18-10-14-13-6-2-3-7-16(13)25-17(14)11-15(18)22-19(23)12-26-20-8-4-5-9-21-20/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFOFLGQRBUWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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